molecular formula C20H20BrN3O2 B2528830 (5-bromofuran-2-yl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone CAS No. 1351655-39-4

(5-bromofuran-2-yl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone

Cat. No. B2528830
CAS RN: 1351655-39-4
M. Wt: 414.303
InChI Key: IEWABAUCOXWTKH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzofuran derivatives has been explored in various studies. In one such study, (5-bromo-2-hydroxyphenyl)(phenyl)methanone was synthesized through the reaction of 4-bromophenol with benzoyl chloride . This process likely involves the formation of an ester intermediate followed by a rearrangement to the ketone, a common synthetic pathway for such compounds. Similarly, a range of (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives were synthesized from different (3-hydroxy-5-nitrobenzofuran-2-yl)(phenyl)methanones and alkyl bromides using potassium carbonate in DMF at room temperature . This indicates that the substitution of functional groups on the benzofuran ring can be achieved through nucleophilic substitution reactions, which is a versatile method for the synthesis of a wide array of benzofuran derivatives.

Molecular Structure Analysis

The molecular structure of the synthesized (5-bromo-2-hydroxyphenyl)(phenyl)methanone was confirmed by X-ray crystal structure determination . The crystal was found to be monoclinic with specific cell dimensions and space group, which provides insight into the geometric arrangement of the atoms within the crystal lattice. This structural information is crucial for understanding the physical properties and reactivity of the compound.

Chemical Reactions Analysis

Although the specific chemical reactions of (5-bromofuran-2-yl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone are not detailed in the provided papers, the studies on related benzofuran derivatives suggest that these compounds can undergo various chemical reactions. The presence of a bromo substituent indicates that further functionalization of the compound could be achieved through palladium-catalyzed cross-coupling reactions . Additionally, the nitro group in the (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives could potentially be reduced to an amine, providing a different set of reactivity and further synthetic utility .

Physical and Chemical Properties Analysis

The physical properties such as crystal density and melting points can be inferred from the X-ray crystallography data . The chemical properties, such as reactivity and stability, can be deduced from the functional groups present in the molecule. For instance, the presence of a methanone group suggests that the compound may have electrophilic character, making it susceptible to nucleophilic attacks. The bromo and nitro substituents in the benzofuran derivatives also imply that these compounds could participate in electrophilic aromatic substitution reactions .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthetic Pathways and Chemical Properties

    The synthesis of related heterocyclic compounds often involves novel synthetic routes or modifications to existing methodologies to enhance yield, selectivity, or functional group compatibility. For instance, a study detailed the synthesis of a series of 1,3-diarylated imidazo[1,5-a]pyridine derivatives through a one-pot, three-component condensation, showcasing the chemical versatility and synthetic accessibility of such heterocyclic frameworks (Volpi et al., 2017).

  • Structural Characterization and Analysis

    Crystallographic and spectroscopic techniques are fundamental in elucidating the structure of synthesized compounds, providing insight into their conformational preferences and intermolecular interactions. Research on similar compounds emphasizes the importance of these methods in confirming the chemical structure and understanding the molecular basis of their biological activity or material properties (Yan-qing Ge et al., 2011).

Biological and Material Applications

  • Antimicrobial and Antiprotozoal Activities

    Compounds within this chemical class have been investigated for their potential as antimicrobial and antiprotozoal agents. For example, novel dicationic imidazo[1,2-a]pyridines demonstrated significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, highlighting the therapeutic potential of heterocyclic compounds in treating infectious diseases (Ismail et al., 2004).

  • Optoelectronic Properties

    The optoelectronic characteristics of heterocyclic compounds, such as large Stokes' shift and quantum yields, are critical in the development of luminescent materials. Studies have shown how the chemical structure influences absorption and fluorescence properties, with potential applications in low-cost luminescent materials (Volpi et al., 2017).

  • Antioxidant Activities

    The antioxidant properties of related compounds, such as those incorporating bromophenol functionalities, have been explored for their potential health benefits and chemical utility. These studies contribute to the understanding of how structural variations impact antioxidant efficacy and the potential for therapeutic applications (Çetinkaya et al., 2012).

properties

IUPAC Name

(5-bromofuran-2-yl)-[4-[(2-phenylimidazol-1-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O2/c21-18-7-6-17(26-18)20(25)23-11-8-15(9-12-23)14-24-13-10-22-19(24)16-4-2-1-3-5-16/h1-7,10,13,15H,8-9,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEWABAUCOXWTKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CN=C2C3=CC=CC=C3)C(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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